molecular formula C19H19N5O2 B13885554 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol

Katalognummer: B13885554
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: DFBWPIINFRZPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol is a complex organic compound with a unique structure that includes a quinoline ring, azetidine rings, and a pyrazine ring.

Vorbereitungsmethoden

The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The azetidine rings are typically formed through the cyclization of appropriate amine precursors under basic conditions. The final step involves the coupling of the quinoline and azetidine intermediates with the pyrazine ring, which can be achieved through nucleophilic substitution reactions .

Analyse Chemischer Reaktionen

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique structural features that allow it to interact with biological macromolecules.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its ability to inhibit certain enzymes involved in disease pathways.

    Industry: In the industrial sector, the compound is explored for its potential use in the development of new polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. The azetidine rings can interact with enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The pyrazine ring can participate in redox reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol can be compared with other similar compounds, such as:

    1-(Quinolin-2-yl)azetidin-3-ol: This compound lacks the pyrazine ring, making it less versatile in terms of chemical reactivity and biological activity.

    1-(Quinolin-2-yl)pyrazin-2-ylmethanol: This compound lacks the azetidine rings, resulting in different physical and chemical properties.

    1-(Quinolin-2-yl)azetidin-3-ylamine:

Eigenschaften

Molekularformel

C19H19N5O2

Molekulargewicht

349.4 g/mol

IUPAC-Name

1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol

InChI

InChI=1S/C19H19N5O2/c25-14-9-24(10-14)18-19(21-8-7-20-18)26-15-11-23(12-15)17-6-5-13-3-1-2-4-16(13)22-17/h1-8,14-15,25H,9-12H2

InChI-Schlüssel

DFBWPIINFRZPSC-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.